2-Ethyl-3-propylheptane-1,4-diol

Description

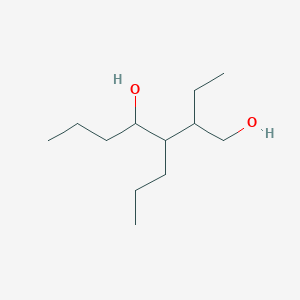

2-Ethyl-3-propylheptane-1,4-diol is a branched aliphatic diol characterized by a seven-carbon backbone (heptane) with hydroxyl groups at positions 1 and 4. The molecule is further substituted with an ethyl group at position 2 and a propyl group at position 5. This structural configuration confers unique physicochemical properties, such as moderate hydrophobicity due to the alkyl substituents and polarity from the diol groups.

Properties

CAS No. |

111965-57-2 |

|---|---|

Molecular Formula |

C12H26O2 |

Molecular Weight |

202.33 g/mol |

IUPAC Name |

2-ethyl-3-propylheptane-1,4-diol |

InChI |

InChI=1S/C12H26O2/c1-4-7-11(10(6-3)9-13)12(14)8-5-2/h10-14H,4-9H2,1-3H3 |

InChI Key |

TZBKPVRIPGZBBP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(CC)CO)C(CCC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethyl-3-propylheptane-1,4-diol can be synthesized through several methods. One common approach is the reduction of diketones using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) . Another method involves the dihydroxylation of alkenes using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reduction processes or catalytic hydrogenation techniques. These methods ensure high yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-propylheptane-1,4-diol undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The compound can be further reduced to form alkanes.

Substitution: The hydroxyl groups can be substituted with halides or other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like chromium trioxide (CrO₃) or potassium dichromate (K₂Cr₂O₇) are commonly used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Hydrochloric acid (HCl) or thionyl chloride (SOCl₂) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkanes.

Substitution: Formation of alkyl halides.

Scientific Research Applications

2-Ethyl-3-propylheptane-1,4-diol has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-3-propylheptane-1,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in hydrogen bonding and other intermolecular interactions, which can influence the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Methyl-3-propylbutane-1,4-diol

Structure : A four-carbon backbone (butane) with hydroxyl groups at positions 1 and 4, methyl at position 2, and propyl at position 3.

Key Differences :

- Chain Length : The shorter backbone reduces molecular weight (C8H16O2 vs. C12H24O2 for the heptane analog), leading to higher water solubility and lower boiling/melting points.

- Synthetic Applications : Butane-1,4-diol derivatives are precursors for lactones and fine chemicals . The heptane analog’s longer chain may enhance compatibility with hydrophobic matrices in polymer formulations.

- Natural Occurrence: 2-Methyl-3-propylbutane-1,4-diol is isolated from Alstonia boonei and represents the first reported plant-derived alkyl di-substituted butane-1,4-diol . No such reports exist for the heptane analog, suggesting it is likely synthetic.

| Property | 2-Ethyl-3-propylheptane-1,4-diol | 2-Methyl-3-propylbutane-1,4-diol |

|---|---|---|

| Molecular Formula | C12H24O2 | C8H16O2 |

| Chain Length | Heptane (C7) | Butane (C4) |

| Substituents | Ethyl (C2), Propyl (C3) | Methyl (C2), Propyl (C3) |

| Water Solubility | Low (estimated) | Moderate |

| Boiling Point | Higher (estimated) | Lower |

Unsubstituted Butane-1,4-diol

Structure : A linear four-carbon diol without alkyl substituents.

Key Differences :

- Hydrophobicity : The absence of alkyl groups in unsubstituted butane-1,4-diol results in significantly higher water solubility (>1000 mg/mL) compared to the heptane analog (<10 mg/mL estimated).

- Reactivity : Unsubstituted diols are widely used as solvents and intermediates in polyurethane production. The heptane analog’s steric hindrance from ethyl/propyl groups may slow esterification or etherification reactions.

Aromatic and Heterocyclic Diols

Example: 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (from ) Key Differences:

- Functional Groups : Aromatic/thiophene rings introduce π-π stacking interactions and electronic effects absent in aliphatic diols.

- Applications: Such compounds are often bioactive (e.g., pharmaceutical intermediates) , whereas this compound’s applications are likely industrial due to its nonpolar structure.

Research Findings and Implications

- Synthetic Challenges : The heptane analog’s branched structure complicates stereoselective synthesis, requiring advanced techniques like asymmetric catalysis or chiral chromatography—unnecessary for simpler diols .

- Bioactivity : Shorter-chain diols (e.g., butane-1,4-diol derivatives) exhibit erythrocyte membrane-modulating effects , but the heptane analog’s larger size may limit membrane permeability, reducing bioactivity.

- Thermal Stability : Longer alkyl chains improve thermal stability, making the heptane analog a candidate for high-temperature lubricants or plasticizers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.